

# Technical Sourcing & Validation Guide: 4-Chloro-2-methoxy-6-nitrophenol

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## Compound of Interest

Compound Name: *4-Chloro-2-methoxy-6-nitrophenol*

CAS No.: 118724-89-3

Cat. No.: B3088850

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## Executive Summary & Chemical Identity

**4-Chloro-2-methoxy-6-nitrophenol** is a highly functionalized guaiacol derivative used primarily as a scaffold in the synthesis of kinase inhibitors and advanced agrochemicals.<sup>[1]</sup> Its structural complexity—containing electron-withdrawing (nitro, chloro) and electron-donating (methoxy, hydroxy) groups—makes it a versatile but challenging intermediate to source with high isomeric purity.

## Chemical Profile

Property	Specification
CAS Number	118724-89-3
IUPAC Name	4-Chloro-2-methoxy-6-nitrophenol
Synonyms	4-Chloro-6-nitroguaiacol; 2-Methoxy-4-chloro-6-nitrophenol
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>4</sub>
Molecular Weight	203.58 g/mol
Appearance	Yellow to orange crystalline solid
Critical Impurities	4-Chloro-2-methoxy-5-nitrophenol (Regioisomer); 4-Chloro-2-methoxyphenol (Starting Material)

## Sourcing Landscape

Unlike commodity phenols, this compound is a specialized building block.<sup>[1]</sup> The primary supply risk is isomeric contamination.<sup>[1]</sup> Many vendors synthesize this via the nitration of 4-chloroguaiacol, which can yield a mixture of the 6-nitro (target) and 5-nitro (impurity) isomers.

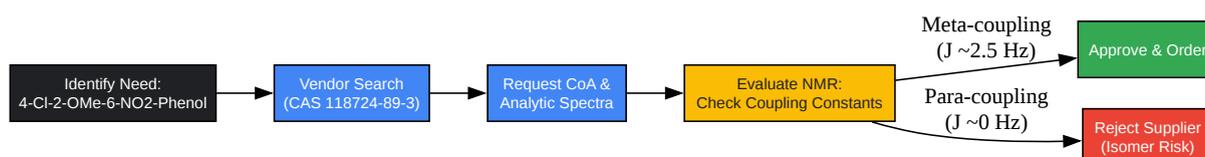
### Tier 1: Primary Stocking Suppliers (Verified Catalog Items)

These suppliers explicitly list the specific isomer with the correct CAS.<sup>[1]</sup>

Supplier	Catalog Reliability	Typical Purity	Notes
BLD Pharm	High	>97%	Primary source for gram-to-kilo scale.[1] Explicitly lists CAS 118724-89-3.[1][2]
Combi-Blocks	High	>98%	Excellent for building blocks; often provides H-NMR data on request.[1]
Enamine	Medium-High	>95%	Strong in custom synthesis; check if "in-stock" or "make-on-demand".[1]
Sigma-Aldrich	Medium	>95%	Often re-resources from Tier 1 vendors; higher cost but robust QA documentation.[1]

## Procurement Decision Workflow

The following diagram outlines the logical flow for validating a supplier before purchase to avoid "blind" procurement of incorrect isomers.



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Figure 1: Procurement decision tree emphasizing the pre-purchase evaluation of NMR data to confirm regiochemistry.

# Technical Validation: The "Trust but Verify" Protocol

Upon receipt, you must validate the material.<sup>[1]</sup> The nitration process used to create this molecule is prone to regio-isomerism.<sup>[1]</sup> Relying solely on a vendor's "98%" purity claim is insufficient without structural confirmation.<sup>[1]</sup>

## A. The Isomer Problem (Mechanistic Insight)

The synthesis typically involves nitrating 4-chloro-2-methoxyphenol.<sup>[1]</sup>

- Directing Effects: The -OH and -OCH<sub>3</sub> groups are ortho/para directors.<sup>[1]</sup> The -Cl is a weak ortho/para director.<sup>[1]</sup>
- Target (6-Nitro): Formed by nitration ortho to the -OH group.<sup>[1]</sup> This is generally favored.<sup>[1]</sup>
- Impurity (5-Nitro): Formed by nitration para to the -OCH<sub>3</sub> group (position 5).<sup>[1]</sup> While sterically less favored, it is a common contaminant (1–5%).<sup>[1]</sup>

## B. Protocol 1: Structural Confirmation via <sup>1</sup>H-NMR

This is the definitive method to distinguish the target from its 5-nitro isomer.<sup>[1]</sup>

- Solvent: DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.<sup>[1]</sup>
- Target (6-Nitro Isomer):
  - Protons are located at positions 3 and 5.<sup>[1]</sup>
  - These protons are meta to each other.<sup>[1]</sup>
  - Result: You will see two doublets with a coupling constant  
  
.<sup>[1]</sup>
- Impurity (5-Nitro Isomer):
  - Protons are located at positions 3 and 6.<sup>[1]</sup>
  - These protons are para to each other.<sup>[1]</sup>

- Result: You will see two singlets (or very weak coupling, [\[1\]](#))[\[1\]](#)

## C. Protocol 2: Purity Assessment via HPLC

Use this method to quantify the % purity and detect unreacted starting material.[\[1\]](#)

Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5  $\mu$ m).[\[1\]](#)
- Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is critical to keep the phenol protonated and prevent peak tailing).[\[1\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)[\[3\]](#)
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 320 nm (nitro-phenol absorption).[\[1\]](#)

## Handling, Stability & Safety

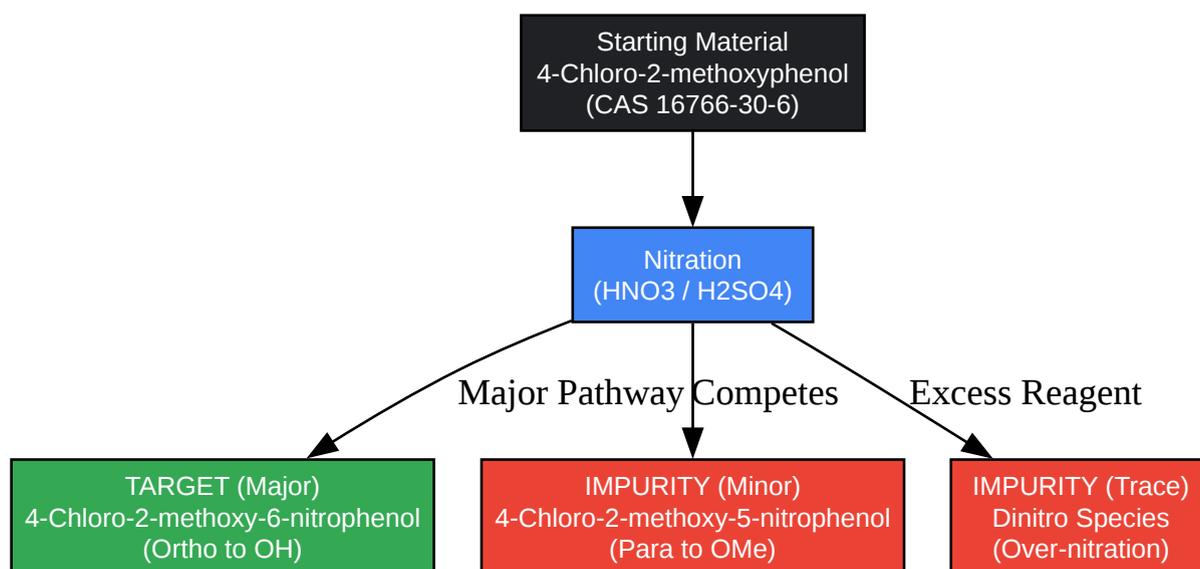
Warning: As a nitrophenol derivative, this compound possesses inherent hazards.[\[1\]](#)

- Explosion Hazard: While mono-nitro phenols are generally stable, they are high-energy compounds.[\[1\]](#)
  - Protocol: Do not heat neat material above 100°C. Avoid metal spatulas if the material is dry and caked (friction risk).[\[1\]](#)
- Toxicity: Nitrophenols are uncouplers of oxidative phosphorylation.[\[1\]](#)
  - Protocol: Handle strictly in a fume hood.[\[1\]](#) Double-glove (Nitrile) is mandatory.[\[1\]](#)
- Storage:
  - Store at 2–8°C (Refrigerated).

- Protect from light (Nitrophenols can darken/degrade upon UV exposure).[1]
- Keep under inert gas (Nitrogen/Argon) if storing for >3 months to prevent oxidation of the phenol.[1]

## Synthesis & Impurity Flow

The following diagram illustrates the origin of the critical impurities you must test for.



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Figure 2: Synthetic pathway showing the origin of regioisomeric impurities.

## References

- BLD Pharm.Product Analysis: **4-Chloro-2-methoxy-6-nitrophenol** (CAS 118724-89-3).[1]  
Retrieved from [1]
- National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 11872489.[1] Retrieved from [1]
- Sigma-Aldrich.Nitrophenol Derivatives Safety Data Sheet.[1] Retrieved from [1]
- ChemicalBook.**4-Chloro-2-methoxy-6-nitrophenol** Supplier List & Properties. Retrieved from [1]

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## Sources

- 1. 4-Chloro-2-nitrophenol | C<sub>6</sub>H<sub>4</sub>ClNO<sub>3</sub> | CID 6980 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. CAS 118724-89-3 | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 3. 4-Chloro-2-nitrophenol | SIELC Technologies [[sielc.com](https://sielc.com)]
- To cite this document: BenchChem. [Technical Sourcing & Validation Guide: 4-Chloro-2-methoxy-6-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3088850#suppliers-of-high-purity-4-chloro-2-methoxy-6-nitrophenol>]

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